![molecular formula C20H27NO B12602087 (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol CAS No. 896721-62-3](/img/structure/B12602087.png)
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a dibenzylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol typically involves the reaction of a suitable precursor with dibenzylamine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol: The enantiomer of the compound with different stereochemistry.
N,N-dibenzyl-3-methylbutan-1-amine: A similar compound lacking the hydroxyl group.
3-methyl-2-(methylamino)butan-1-ol: A compound with a methylamino group instead of a dibenzylamino group.
Uniqueness
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is unique due to its specific stereochemistry and the presence of both a dibenzylamino group and a hydroxyl group
Properties
CAS No. |
896721-62-3 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-17(2)20(16-22)15-21(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1 |
InChI Key |
GLPIOJULQYIHPG-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)[C@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


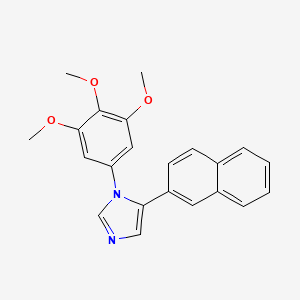
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
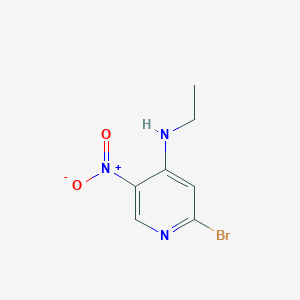
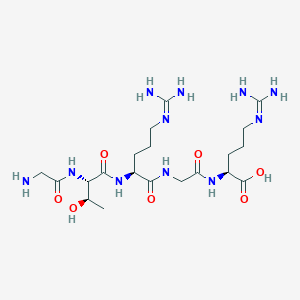
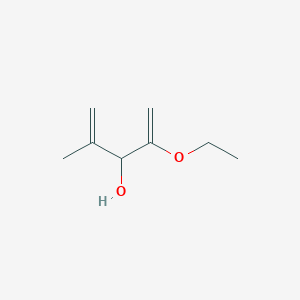
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)

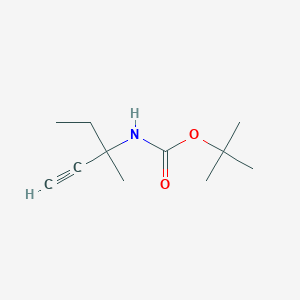
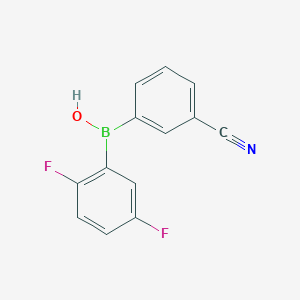

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
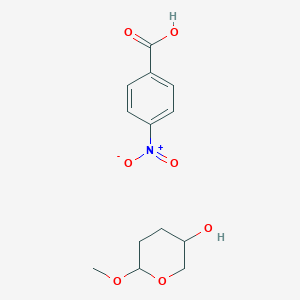
silane](/img/structure/B12602111.png)
